molecular formula C21H16Br2N2O4 B4750112 N'-{5-bromo-2-[(4-bromobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide

N'-{5-bromo-2-[(4-bromobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide

Cat. No. B4750112
M. Wt: 520.2 g/mol
InChI Key: GXZSDMGHEOHPQN-BHGWPJFGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-{5-bromo-2-[(4-bromobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide, also known as BBBD, is a chemical compound with potential applications in scientific research. BBBD has been shown to exhibit potent anti-inflammatory and anti-cancer properties, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of N'-{5-bromo-2-[(4-bromobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in inflammation and cancer progression. N'-{5-bromo-2-[(4-bromobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide has been shown to inhibit the activity of NF-κB, a transcription factor involved in the regulation of inflammatory responses and cell proliferation.
Biochemical and Physiological Effects:
N'-{5-bromo-2-[(4-bromobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, N'-{5-bromo-2-[(4-bromobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide has been shown to inhibit the activity of various enzymes involved in the metabolism of drugs and xenobiotics.

Advantages and Limitations for Lab Experiments

One advantage of using N'-{5-bromo-2-[(4-bromobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide in lab experiments is its potent anti-inflammatory and anti-cancer properties, which make it a promising candidate for further investigation in these areas. However, one limitation of using N'-{5-bromo-2-[(4-bromobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide is its relatively low solubility in water, which may limit its usefulness in certain experimental settings.

Future Directions

There are several potential future directions for research on N'-{5-bromo-2-[(4-bromobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide. One area of investigation could be the development of novel delivery methods to improve its solubility and bioavailability. Another potential direction could be the investigation of its potential applications in other disease areas, such as neurodegenerative diseases or infectious diseases.

Scientific Research Applications

N'-{5-bromo-2-[(4-bromobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide has been the subject of numerous studies investigating its potential applications in scientific research. One study found that N'-{5-bromo-2-[(4-bromobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide was able to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Another study demonstrated that N'-{5-bromo-2-[(4-bromobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide was able to reduce inflammation in a mouse model of rheumatoid arthritis.

properties

IUPAC Name

N-[(E)-[5-bromo-2-[(4-bromophenyl)methoxy]phenyl]methylideneamino]-3,5-dihydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Br2N2O4/c22-16-3-1-13(2-4-16)12-29-20-6-5-17(23)7-15(20)11-24-25-21(28)14-8-18(26)10-19(27)9-14/h1-11,26-27H,12H2,(H,25,28)/b24-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZSDMGHEOHPQN-BHGWPJFGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CC(=CC(=C3)O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CC(=CC(=C3)O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Br2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-{5-bromo-2-[(4-bromobenzyl)oxy]phenyl}methylidene]-3,5-dihydroxybenzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-{5-bromo-2-[(4-bromobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide
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N'-{5-bromo-2-[(4-bromobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide
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N'-{5-bromo-2-[(4-bromobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide
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N'-{5-bromo-2-[(4-bromobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide
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N'-{5-bromo-2-[(4-bromobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide

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